molecular formula C10H18FN3 B11730492 butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11730492
M. Wt: 199.27 g/mol
InChI Key: MFENMYVLBBKHOA-UHFFFAOYSA-N
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Description

Butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine (CAS: 1856101-86-4) is a fluorinated pyrazole derivative with the molecular formula C₁₀H₁₉ClFN₃ and a molar mass of 235.73 g/mol . The compound features a butyl group attached to an amine, which is further linked to a pyrazole ring substituted with a 2-fluoroethyl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Notably, the fluorine atom enhances metabolic stability and lipophilicity, while the pyrazole core provides a rigid scaffold for molecular interactions .

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C10H18FN3/c1-2-3-6-12-9-10-4-7-14(13-10)8-5-11/h4,7,12H,2-3,5-6,8-9H2,1H3

InChI Key

MFENMYVLBBKHOA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NN(C=C1)CCF

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is synthesized through cyclocondensation of β-keto esters with hydrazines. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine in ethanol at 85°C for 12 hours, yielding 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (38% yield). Adjusting the β-keto ester to ethyl 3-ethoxyacrylate and substituting methylhydrazine with 2-fluoroethylhydrazine generates the 1-(2-fluoroethyl)pyrazol-3-amine precursor.

Optimization Parameters :

  • Solvent : Ethanol outperforms DMF due to better solubility of intermediates.

  • Temperature : 80–100°C maximizes cyclization efficiency.

  • Catalyst : Triethylamine (2 eq.) enhances reaction rate by deprotonating intermediates.

Fluoroethylation

The 2-fluoroethyl group is introduced via nucleophilic substitution or Mitsunobu reactions.

Method A (Nucleophilic Substitution) :
1-(Chloroethyl)pyrazol-3-amine reacts with potassium fluoride (KF) in DMSO at 120°C for 6 hours, achieving 65% conversion. Limitations include competing elimination reactions, necessitating excess KF (3 eq.).

Method B (Mitsunobu Reaction) :
1H-Pyrazol-3-amine, 2-fluoroethanol, and diethyl azodicarboxylate (DEAD) in THF at 0°C yield 85% product. This method avoids harsh conditions but requires costly reagents.

ParameterMethod AMethod B
Yield65%85%
Temperature120°C0°C
Side Products15–20%<5%
Cost (USD/g)1248

Data synthesized from

Amination

The final step couples the fluoroethylpyrazole intermediate with butylamine via:

A. Nucleophilic Substitution :
Pyrazole-methyl bromide and butylamine reflux in acetonitrile for 24 hours (45% yield).

B. Buchwald-Hartwig Amination :
Using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base in toluene at 110°C, yields improve to 78%.

Critical Factors :

  • Catalyst Loading : 5 mol% Pd(OAc)₂ optimizes cost and efficiency.

  • Base : Cs₂CO₃ outperforms K₃PO₄ in minimizing dehydrohalogenation.

Alternative Pathways

One-Pot Assembly

A tandem cyclization-fluoroethylation-amination process in DMF at 100°C achieves 52% yield but suffers from poor regioselectivity (70:30 N1:N2 fluoroethylation).

Reductive Amination

Pyrazole-methyl ketone and butylamine undergo hydrogenation with Ra-Ni at 50 psi H₂, yielding 61% product. However, over-reduction of the pyrazole ring occurs in 15% of cases.

Industrial-Scale Synthesis

Kilogram-scale production employs continuous flow reactors for fluoroethylation (residence time: 30 min) and fixed-bed catalysts for amination (space velocity: 0.8 h⁻¹). Key metrics:

MetricLab ScaleIndustrial Scale
Daily Output10 g8 kg
Yield78%82%
Purity95%99.5%
Solvent Consumption50 L/kg8 L/kg

Adapted from

Characterization and Validation

1H NMR (400 MHz, CDCl₃): δ 5.93 (s, 1H, pyrazole-H), 3.79 (s, 3H, N-CH₂), 3.68 (br s, 2H, NH₂). HPLC-MS : m/z 199.27 [M+H]⁺, confirming molecular weight. Purity ≥98% by reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O).

Challenges and Optimization

  • Regioselectivity : N1 vs. N2 fluoroethylation is controlled by steric effects—bulky β-keto esters favor N1 substitution.

  • Purification : Silica gel chromatography (20% EtOAc/hexanes) removes unreacted butylamine.

  • Side Reactions : Over-alkylation during amination is mitigated by using 1.1 eq. butylamine .

Chemical Reactions Analysis

Types of Reactions

Butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butyl group or the fluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Reference
This compound C₁₀H₁₉ClFN₃ 235.73 Butyl group, 2-fluoroethyl-pyrazole, amine linker
(4-Fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine C₁₃H₁₆ClF₂N₃ 287.73 Fluorobenzyl group (enhanced aromatic interactions), dual fluorine atoms
1-(1-Ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine C₁₂H₁₉ClFN₅ 287.76 Bipyrazole core, ethyl and fluoroethyl substituents (increased hydrogen-bonding potential)
[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine C₈H₁₃Cl₂N₃ 226.15 Dichloropyrazole, methyl group (higher reactivity due to Cl)
(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine C₁₀H₁₅N₃O 193.25 Methoxyethyl group, propargyl substituent (polarity and synthetic versatility)

Physicochemical and Functional Comparisons

Lipophilicity and Solubility :

  • The butyl and fluorobenzyl derivatives () exhibit higher lipophilicity (logP ~2.5–3.0) due to alkyl/aryl groups, favoring membrane permeability.
  • The methoxyethyl analogue () shows improved aqueous solubility owing to the oxygen atom’s polarity.

Electronic Effects: Fluorine atoms in the 2-fluoroethyl group () reduce electron density on the pyrazole ring, enhancing resistance to oxidative metabolism.

Biological Interactions :

  • The bipyrazole structure () offers multiple hydrogen-bonding sites, advantageous for target binding in kinase inhibitors.
  • The fluorobenzyl group () mimics tyrosine residues in proteins, improving affinity for aromatic-binding pockets.

Synthetic Complexity :

  • Propargyl-substituted pyrazoles () require copper-catalyzed click chemistry, increasing synthetic steps.
  • Dichloropyrazole synthesis () involves hazardous chlorination reagents, posing scalability challenges.

Research Findings

  • This compound demonstrated 20% higher metabolic stability in hepatic microsome assays compared to its non-fluorinated counterpart, attributed to fluorine’s electron-withdrawing effects .
  • The fluorobenzyl analogue () showed 5-fold greater binding affinity to serotonin receptors in vitro, highlighting the impact of aromatic substituents.
  • The bipyrazole derivative () exhibited dual kinase inhibition (IC₅₀ < 100 nM for JAK2 and EGFR), likely due to its extended planar structure .

Biological Activity

Butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a butyl group attached to a pyrazole ring that contains a fluoroethyl substituent. Its molecular formula is C10H14FN3C_{10}H_{14}FN_3, and it has a molecular weight of 197.24 g/mol. The unique arrangement of functional groups in this compound contributes to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is formed through condensation reactions.
  • Introduction of the Fluoroethyl Group : The fluoroethyl moiety can be introduced via nucleophilic substitution reactions.
  • Final Amine Formation : The butyl group is added to yield the final product.

This compound exhibits potential biological activity through several mechanisms:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer or metabolic disorders.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with inflammation and pain management.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds, including this compound, showed significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction .
Study ReferenceCell LineIC50 (µM)Mechanism
HeLa12.5Apoptosis
MCF-715.0Apoptosis
  • Anti-inflammatory Properties : Another study reported that this compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new therapeutics targeting cancer and inflammatory diseases.
  • Material Science : Its unique properties may also lend themselves to applications in materials science, particularly in creating novel polymers or coatings.

Q & A

Q. What are the common synthetic routes for synthesizing butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine?

The synthesis typically involves multi-step alkylation and substitution reactions. Key steps include:

  • Pyrazole ring formation : Starting from pyrazole derivatives, alkylation with 2-fluoroethyl halides under basic conditions (e.g., NaH or KOtBu in DMF/THF) introduces the fluoroethyl group.
  • Methylamine linkage : A butyl group is introduced via nucleophilic substitution or reductive amination. Reaction optimization includes temperature control (0–80°C), solvent selection (aprotic solvents preferred), and catalyst use (e.g., Pd for cross-coupling). Purification often employs column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy (¹H, ¹³C) to resolve hydrogen environments and carbon frameworks.
  • Mass spectrometry (MS) for molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹). Purity is verified via high-performance liquid chromatography (HPLC) with UV detection .

Q. What physicochemical properties are relevant to its application in drug design?

Key properties include:

  • Lipophilicity (logP) : Enhanced by the fluorinated ethyl group, improving membrane permeability.
  • Solubility : Influenced by the polar pyrazole ring and nonpolar butyl chain, adjustable via salt formation.
  • pKa : The amine group (pKa ~9–10) affects protonation states under physiological conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation step?

Strategies include:

  • Solvent optimization : Use DMF or THF to stabilize intermediates.
  • Base selection : Strong bases (e.g., NaH) improve deprotonation efficiency.
  • Temperature gradients : Gradual heating (e.g., 25°C → 60°C) minimizes side reactions.
  • Continuous flow chemistry : Enhances mixing and heat transfer in scaled-up syntheses .

Q. How should researchers address contradictions in reported biological activities across studies?

Methodological approaches:

  • Structural analogs : Compare activity trends using derivatives with varied substituents (e.g., difluoroethyl vs. methylpropyl).
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
  • Computational modeling : Molecular docking clarifies steric/electronic effects of the fluoroethyl group on receptor binding .

Q. What strategies enable selective modification of the pyrazole ring for functionalization?

  • Electrophilic substitution : Introduce halogens at the pyrazole C4 position using N-bromosuccinimide (NBS).
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids for biaryl derivatives.
  • Protection/deprotection : Temporarily block the amine group during ring functionalization to prevent side reactions .

Q. How can the compound’s stability be analyzed under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
  • HPLC-MS monitoring : Track degradation products and quantify half-life.
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

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